molecular formula C17H27N5O3 B4416576 8-((2,6-dimethylmorpholino)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

8-((2,6-dimethylmorpholino)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

カタログ番号: B4416576
分子量: 349.4 g/mol
InChIキー: NXFQHBYBOKVZOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-((2,6-dimethylmorpholino)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative designed for research applications in medicinal chemistry and oncology. This compound is of significant interest in early-stage drug discovery, particularly in the development of targeted protein kinase inhibitors. Purine-2,6-dione scaffolds, also known as xanthine derivatives, are recognized as privileged structures in medicinal chemistry due to their ability to mimic natural purines and interact with a variety of enzymatic targets . Research on structurally similar compounds has demonstrated promising anti-proliferative activity against various cancer cell lines, with some purine-based derivatives exhibiting potent inhibitory effects on molecular targets like the epidermal growth factor receptor (EGFR) . The molecular design of this reagent incorporates a morpholinomethyl group at the 8-position, a modification often explored to influence the compound's physicochemical properties and binding affinity towards ATP-binding sites of kinases . The 7-isobutyl substitution provides a hydrophobic moiety, which can be critical for modulating cellular permeability and target selectivity. Investigations into analogous molecules have shown that such derivatives can function as multi-target ligands, potentially offering a strategy to overcome drug resistance in cancer therapy . This compound is intended for use in biochemical assays, target validation studies, and structure-activity relationship (SAR) optimization campaigns. Researchers are encouraged to consult the current scientific literature for the most recent findings on this class of compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3/c1-10(2)6-22-13(9-21-7-11(3)25-12(4)8-21)18-15-14(22)16(23)19-17(24)20(15)5/h10-12H,6-9H2,1-5H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFQHBYBOKVZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CC(C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2,6-dimethylmorpholino)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Substitution Reactions:

    Alkylation: The isobutyl and methyl groups are introduced via alkylation reactions, using appropriate alkyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity.

化学反応の分析

Types of Reactions

8-((2,6-dimethylmorpholino)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the purine ring, altering its properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

科学的研究の応用

8-((2,6-dimethylmorpholino)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

作用機序

The mechanism of action of 8-((2,6-dimethylmorpholino)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and modulating various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of the target compound, highlighting substituent variations and their implications:

Compound Name / ID Substituents (Position 7 & 8) Molecular Weight Key Properties / Findings References
Target Compound 7-isobutyl; 8-((2,6-dimethylmorpholino)methyl) ~391.52 g/mol* Enhanced lipophilicity (7-isobutyl); potential kinase inhibition (morpholino group)
8-Ethylamino-7-isobutyl-3-methylpurine-2,6-dione 7-isobutyl; 8-ethylamino ~279.31 g/mol Reduced solubility vs. morpholino derivatives; NH group enables hydrogen bonding
8-Morpholino-3-methylpurine-2,6-dione (CAS 318271-91-9) 8-morpholino; 3-methyl 251.24 g/mol Simplified structure; lower molecular weight may improve bioavailability
Linagliptin (DPP-4 inhibitor) 7-but-2-yn-1-yl; 8-(3-aminopiperidin-1-yl) 472.54 g/mol Clinical use in diabetes; aminopiperidine enhances DPP-4 binding
8-Bromo-7-butyl-3-methylpurine-2,6-dione 7-butyl; 8-bromo 301.16 g/mol Bromo group facilitates nucleophilic substitution (e.g., amine coupling)
8-(Butylamino)-7-(2-(5-methylindazol-4-yl)-2-oxoethyl)purine-2,6-dione (Cmpd 39) 7-(2-(5-methylindazol-4-yl)-2-oxoethyl); 8-butylamino ~452.48 g/mol Kinase inhibitor activity reported; indazole moiety enhances selectivity

*Calculated based on (C₂₀H₃₃N₅O₃).

Key Observations

Substituent Effects on Solubility: The morpholino group in the target compound improves water solubility compared to purely alkyl (e.g., 7-butyl) or aromatic (e.g., styryl) substituents . Ethylamino or bromo substituents (e.g., ) reduce solubility due to non-polar or reactive groups .

Pharmacological Implications: Kinase Inhibition: The morpholino group’s tertiary amine may mimic ATP-binding motifs in kinases, as seen in related purine-dione kinase inhibitors . Enzyme Inhibition: Linagliptin’s aminopiperidine group highlights the role of nitrogen-rich substituents in targeting proteases like DPP-4 .

Synthetic Flexibility: Bromo-substituted analogues (e.g., ) serve as intermediates for introducing diverse groups (e.g., amines, thiols) via nucleophilic substitution . Morpholino derivatives (e.g., ) are synthesized via Mannich reactions or direct alkylation .

Data Table: Spectral Comparison

Compound ¹H-NMR Key Signals (δ ppm) ¹³C-NMR Key Signals (δ ppm) MS Data (m/z)
Target Compound Not explicitly reported; expected: δ 3.0–4.5 (morpholino CH₂), 0.9–1.2 (isobutyl CH₃) ~163–165 (C=O), 50–60 (morpholino CH₂) ~391.5 (M⁺)
8-Ethylamino-7-isobutyl () δ 0.95 (t, CH₂CH₃), 2.29 (q, CH₂CH₃), 11.32 (NH) 18.06 (CH₂CH₃), 163.20 (C=O) 180.1 (M⁻)
8-Morpholino-3-methyl () δ 3.27 (s, N1-CH₃), 3.51 (s, N3-CH₃) 163.20 (C=O), 111.86 (C-8) 251.24 (M⁺)

Notes

Synthetic Challenges: The 8-((2,6-dimethylmorpholino)methyl) group requires careful regioselective alkylation to avoid N9 isomerization . Purification often involves column chromatography or recrystallization due to polar byproducts .

Morpholino derivatives often exhibit improved metabolic stability compared to amino-substituted counterparts .

Future Directions :

  • Structure-activity relationship (SAR) studies could optimize substituents for target selectivity (e.g., replacing isobutyl with aryl groups for enhanced binding) .
  • Computational modeling (e.g., ChemAxon-based tools in ) may predict bioavailability and toxicity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves nucleophilic substitution or condensation reactions, often requiring polar aprotic solvents (e.g., DMF, DMSO) and temperature control (60–100°C) to optimize yield and purity . Key steps include:

  • Functionalization of the purine core at positions 7 (isobutyl) and 8 (2,6-dimethylmorpholino-methyl) via alkylation or aminolysis.
  • Use of catalysts (e.g., K2_2CO3_3) to facilitate substitutions.
  • Purification via column chromatography or recrystallization. Example table for reaction optimization:
StepReagents/ConditionsYield (%)Purity (HPLC)
1Cyclohexylamine, DMF, 80°C6295
2Morpholine derivative, THF, RT5892

Q. How is structural characterization performed for this compound?

Advanced spectroscopic methods are critical:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., isobutyl CH2_2 peaks at δ 1.8–2.2 ppm) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., purine ring planarity, morpholine conformation) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C18_{18}H28_{28}N6_6O3_3) .

Q. What are its solubility and stability profiles under experimental conditions?

Solubility varies with solvent polarity:

  • High in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL), low in water (<1 mg/mL) . Stability assays (pH 7.4, 37°C) show <5% degradation over 24 hours, but acidic/basic conditions accelerate hydrolysis .

Advanced Research Questions

Q. How does the 2,6-dimethylmorpholino-methyl group influence target binding and selectivity?

The morpholine moiety enhances solubility and modulates steric/electronic interactions with biological targets (e.g., kinases, GPCRs). Computational docking (AutoDock Vina) predicts hydrogen bonding with active-site residues (e.g., Asp86 in PDE4B) . Comparative studies with analogs lacking this group show reduced IC50_{50} values (e.g., 2.1 μM vs. 8.7 μM) .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay conditions:

  • Cell-based vs. biochemical assays : Differences in membrane permeability (logP ~2.5) affect intracellular concentration .
  • Species-specific target variation : Human vs. murine adenosine receptor affinities (Ki_i: 34 nM vs. 89 nM) .
  • Metabolic stability : CYP3A4-mediated oxidation reduces efficacy in hepatic microsomes (t1/2_{1/2} = 45 min) .

Q. How can its interaction with the Wnt/β-catenin pathway be mechanistically validated?

Methodological approaches:

  • TOPFlash reporter assay : Quantify β-catenin transcriptional activity (e.g., 50% inhibition at 10 μM) .
  • Co-immunoprecipitation (Co-IP) : Detect disrupted Axin/APC complex formation .
  • CRISPR knockouts : Validate target specificity using β-catenin-null cell lines .

Methodological Challenges and Solutions

Q. How to address low synthetic yields during morpholine ring functionalization?

  • Optimize protecting groups : Use Boc or Fmoc to prevent side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hours) and improves yield by 20% .

Q. What analytical techniques differentiate degradation products during stability studies?

  • LC-MS/MS : Identify hydrolytic byproducts (e.g., cleavage at the morpholine N-CH2_2 bond) .
  • Stability-indicating HPLC : Method parameters (C18 column, 0.1% TFA/ACN gradient) resolve >95% impurities .

Comparative Data on Structural Analogs

Table 1: Key analogs and their properties

CompoundStructural VariationIC50_{50} (μM)logP
ParentNone2.12.5
Analog AMorpholine → piperidine8.73.1
Analog BIsobutyl → benzyl1.53.8
Analog C3-Me → 3-Et4.22.9

Data sourced from enzymatic inhibition assays

Key Research Gaps

  • In vivo pharmacokinetics : Limited data on oral bioavailability (%F) and brain penetration (logBB).
  • Off-target effects : Proteome-wide profiling (e.g., KINOMEscan) needed to assess kinase promiscuity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-((2,6-dimethylmorpholino)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 2
8-((2,6-dimethylmorpholino)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。